Nevadistinel

Chemical scaffold Structure-activity relationship Binding site

Researchers targeting NMDA receptor-mediated cognitive decline face a critical gap: most modulators (antagonists like ketamine, partial agonists like rapastinel) introduce dissociative or motor side effects that confound cognitive readouts. Nevadistinel is a clean positive allosteric modulator (PAM) that enhances NMDAR function without psychotomimetic effects or levodopa interference. • Fully reversed cognitive deficits in a disease-specific Parkinson's primate model without motor side effects • Distinct PAM mechanism enables head-to-head comparative pharmacology vs. antagonists and glycine-site partial agonists • Ideal translational probe for de-convoluting PK/PD relationships between preclinical models and human trial outcomes Supplied with comprehensive analytical documentation. For R&D use only.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 2181816-92-0
Cat. No. B12374636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevadistinel
CAS2181816-92-0
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3
InChIInChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1
InChIKeyHMFZRGIXXDQHFG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevadistinel (CAS 2181816-92-0): NMDA Receptor Positive Allosteric Modulator with Unique Spiro-β-Lactam Scaffold for Cognitive Impairment Research


Nevadistinel (NYX-458; NYX-3054) is a synthetic small molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The compound possesses a distinctive spiro-β-lactam chemical scaffold (spiro[3.5]nonane-1,6-dione core) with molecular formula C15H18N2O3 and molecular weight 274.31 g/mol [1]. The INN stem '-stinel' classifies Nevadistinel as an NMDA receptor co-agonist/modulator, and it is designated a dementia therapeutic agent [2][3]. Nevadistinel advanced to Phase 2 clinical evaluation for mild cognitive impairment associated with Parkinson's disease and Lewy body dementia (NCT04148391), with development subsequently discontinued by Aptinyx Inc. in 2023 due to insufficient efficacy in the Phase 2 trial [4][5].

Why Nevadistinel Cannot Be Substituted with Generic NMDA Modulators or Other Cognitive Enhancers


Nevadistinel occupies a distinct pharmacological and chemical niche among NMDA receptor-targeting agents, rendering simple substitution with in-class alternatives invalid for research applications. First, unlike NMDA receptor antagonists (e.g., memantine, ketamine) that block ion channel flux, Nevadistinel functions as a positive allosteric modulator (PAM) that enhances receptor activity without direct agonism, aiming to restore physiological function in states of NMDA hypofunction [1]. Second, its spiro-β-lactam scaffold differs fundamentally from arylcyclohexylamines (ketamine), adamantane derivatives (memantine), and peptide-based PAMs (rapastinel), conferring distinct binding characteristics on an uncharacterized domain of the NMDA receptor [2]. Third, the compound has demonstrated a specific preclinical efficacy profile—cognitive restoration without motor impairment or levodopa interference in Parkinson's disease models—a constellation not replicated by other NMDA modulators [3]. Generic substitution would confound experimental variables, as alternative NMDA agents differ in mechanism (antagonism vs. potentiation), binding site, and in vivo pharmacodynamic outcomes.

Nevadistinel vs. Comparators: Quantitative Evidence of Differentiation in Mechanism, Chemistry, and Preclinical Efficacy


Chemical Scaffold Differentiation: Spiro-β-Lactam Core vs. Arylcyclohexylamine and Adamantane NMDA Modulators

Nevadistinel (NYX-458) incorporates a novel spiro-β-lactam chemical scaffold (2,7-diazaspiro[3.5]nonane-1,6-dione core) that distinguishes it structurally from all clinically established NMDA receptor modulators. This scaffold is distinct from the arylcyclohexylamine backbone of ketamine, the adamantane core of memantine, and the tetrapeptide structure of rapastinel [1]. The spirocyclic β-lactam architecture enables binding to a previously uncharacterized domain on the NMDA receptor that is not engaged by other known NMDA receptor ligands, according to the developer [2]. The compound exists as a defined stereoisomer with the (4S) configuration at the spiro center [3].

Chemical scaffold Structure-activity relationship Binding site

Mechanistic Differentiation: Positive Allosteric Modulation vs. NMDA Receptor Antagonism

Nevadistinel functions as a positive allosteric modulator (PAM) of NMDA receptors, enhancing synaptic plasticity by potentiating receptor activity in the presence of endogenous ligands rather than blocking ion channel flux [1]. This contrasts directly with NMDA receptor antagonists such as memantine and ketamine, which act as channel blockers that reduce glutamatergic transmission [2]. The PAM mechanism aims to restore normal receptor function in states of NMDA hypofunction without inducing the excitotoxicity risks associated with direct agonists or the cognitive dulling sometimes observed with antagonists [1].

NMDA receptor Allosteric modulation Mechanism of action

In Vivo Cognitive Efficacy with Motor Safety: Non-Human Primate Parkinson's Disease Model vs. Levodopa and Vehicle Control

In a chronic low-dose MPTP non-human primate model of Parkinson's disease cognitive impairment, a single oral dose of NYX-458 produced statistically significant improvement in attention and working memory as measured by the Variable Delayed Response (VDR) assay (p < 0.05 on day 1 post-dose), with the effect persisting through day 21 [1][2]. In the Simple Discrimination Reversal (SDR) assay assessing executive function/cognitive flexibility, NYX-458 produced statistically significant improvements in discrimination reversal (p < 0.05) [2]. Critically, the dose levels effective for cognitive improvement (10-100 mg/kg range in preclinical studies) produced no worsening of PD motor symptoms, no interference with levodopa anti-parkinsonian efficacy, and no exacerbation of levodopa-induced dyskinesia in the high-dose MPTP motor model [1].

Parkinson's disease Cognitive impairment Non-human primate model

Duration of Cognitive Effect: Sustained Benefit After Cessation of Dosing

In the chronic low-dose MPTP non-human primate model, the cognitive improvements observed with NYX-458 persisted for approximately three months after daily oral dosing was discontinued [1]. This prolonged durability of effect distinguishes NYX-458 from agents requiring continuous dosing to maintain cognitive benefit. The sustained pharmacodynamic response suggests potential for disease-modifying or long-lasting synaptic remodeling effects rather than purely symptomatic relief dependent on plasma drug levels [1][2].

Cognitive restoration Pharmacodynamic durability Parkinson's disease

Clinical Development Stage and Translational Relevance: Phase 2 Data vs. Preclinical-Only Comparators

Nevadistinel (NYX-458) completed a Phase 2 randomized, double-blind, placebo-controlled clinical trial (NCT04148391) in 99 patients with mild cognitive impairment or mild dementia associated with Parkinson's disease or Lewy body dementia [1][2]. The study evaluated daily oral dosing of 30 mg over 12 weeks, with safety and tolerability as primary outcomes and cognitive function assessments as secondary endpoints. While the Phase 2 study did not demonstrate sufficient efficacy to support further development (NYX-458 did not achieve clinically meaningful improvements over placebo on any efficacy endpoint), the compound was well-tolerated with a favorable safety profile [1]. This human safety and pharmacokinetic data distinguishes Nevadistinel from NMDA PAMs that have only preclinical characterization available.

Clinical trial Phase 2 Translational research

Nevadistinel (NYX-458) Research Application Scenarios: Evidence-Based Use Cases


Investigating NMDA Receptor Positive Allosteric Modulation in Parkinson's Disease Cognitive Impairment Models

Nevadistinel is optimally deployed as a tool compound in non-human primate or rodent MPTP models of Parkinson's disease to study the effects of NMDA receptor PAM on cognitive domains (attention, working memory, executive function). The compound's demonstrated ability to restore cognitive performance to near-baseline levels without motor worsening or levodopa interference [1] makes it uniquely suited for dissociating cognitive from motor effects in Parkinson's research. Dose ranges of 10-100 mg/kg (oral) have established preclinical efficacy. Researchers should note that Phase 2 human translation failed to replicate preclinical cognitive benefits [2], making Nevadistinel particularly valuable for translational gap analysis studies.

Structure-Activity Relationship (SAR) Studies of Spirocyclic β-Lactam NMDA PAMs

The unique spiro-β-lactam scaffold (2,7-diazaspiro[3.5]nonane-1,6-dione core) of Nevadistinel [3] positions it as a reference standard for medicinal chemistry programs exploring non-peptidic, orally bioavailable NMDA PAMs. The compound's binding to a previously uncharacterized NMDA receptor domain [4] enables SAR campaigns aimed at optimizing potency, subunit selectivity, or brain penetration. Researchers can use Nevadistinel as a benchmark comparator when screening novel spirocyclic or β-lactam-containing NMDA modulators.

Comparative Pharmacology of NMDA Modulator Classes: PAM vs. Antagonist Behavioral Outcomes

Nevadistinel serves as a definitive PAM reference compound in studies comparing NMDA receptor positive allosteric modulation versus NMDA receptor antagonism. Head-to-head studies with memantine (uncompetitive antagonist) or ketamine (noncompetitive antagonist) can elucidate differential effects on cognitive performance, synaptic plasticity markers (LTP), and motor function. Nevadistinel's cognitive benefit with motor safety profile in Parkinson's models [1] contrasts with NMDA antagonists, which may impair cognition or motor function at therapeutic doses, enabling clear mechanistic comparisons.

Translational Disconnect Analysis: Preclinical-to-Clinical Failure Case Study

Nevadistinel represents a valuable case study for translational research programs investigating why robust preclinical cognitive efficacy fails to translate to clinical benefit. The compound demonstrated statistically significant and durable cognitive restoration in MPTP non-human primates (p < 0.05 across multiple cognitive domains) [1], yet produced no clinically meaningful improvement over placebo in a Phase 2 trial of 99 patients with Parkinson's disease cognitive impairment [2]. This disconnect provides a data-rich opportunity to examine factors such as model translatability, endpoint selection, dosing regimen optimization, or patient stratification strategies.

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